
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes a long alkyl chain and a hydroxyl group attached to a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pentanedioic acid derivative with a 10,10-dimethylundecyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The hydroxyl group is then introduced through a subsequent hydrolysis step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The alkyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The long alkyl chain may also affect the compound’s solubility and membrane permeability, impacting its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(10,10-Dimethyldodecyl)-3-hydroxypentanedioic acid
- 3-(10,10-Dimethylnonyl)-3-hydroxypentanedioic acid
Uniqueness
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is unique due to its specific alkyl chain length and the presence of a hydroxyl group on the pentanedioic acid backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88444-05-7 |
|---|---|
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-(10,10-dimethylundecyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C18H34O5/c1-17(2,3)11-9-7-5-4-6-8-10-12-18(23,13-15(19)20)14-16(21)22/h23H,4-14H2,1-3H3,(H,19,20)(H,21,22) |
Clave InChI |
MFYAICLUWXVIGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


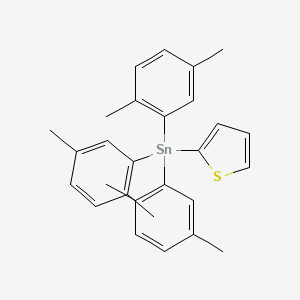
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
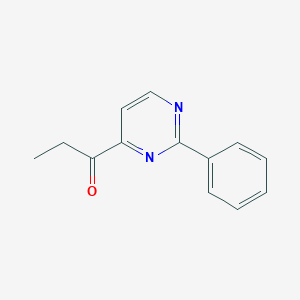
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)

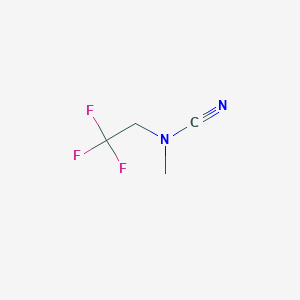
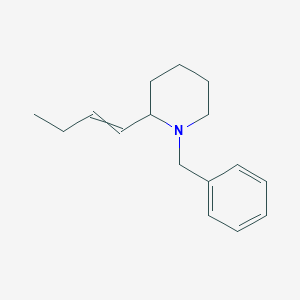
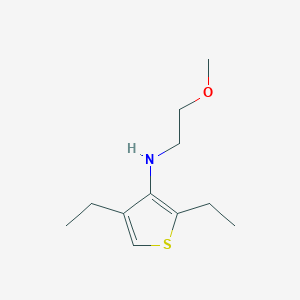
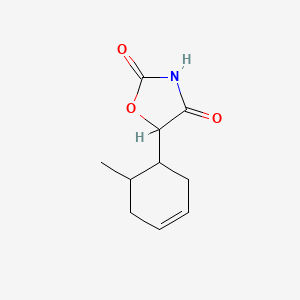
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

